molecular formula C13H11ClFN3O B2458262 N'-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide CAS No. 303997-42-4

N'-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide

Cat. No.: B2458262
CAS No.: 303997-42-4
M. Wt: 279.7
InChI Key: RWGFRSVAAWIFED-UHFFFAOYSA-N
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Description

N’-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridinecarboximidamide core with a 2-chloro-6-fluorobenzyl group attached via an oxy linkage, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N'-[(2-chloro-6-fluorophenyl)methoxy]pyridine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O/c14-11-2-1-3-12(15)10(11)8-19-18-13(16)9-4-6-17-7-5-9/h1-7H,8H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGFRSVAAWIFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=C(C2=CC=NC=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C(/C2=CC=NC=C2)\N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pathway A: Amidine Formation Followed by Etherification

Step 1: Synthesis of 4-Cyanopyridine
Starting with commercially available 4-cyanopyridine, the nitrile group serves as a precursor for amidine formation.

Step 2: Pinner Reaction for Amidine Synthesis

  • Reaction : Treat 4-cyanopyridine with anhydrous HCl in methanol to form the imino ether intermediate, followed by ammonolysis to yield 4-pyridinecarboximidamide.
  • Conditions :
    • Solvent: Methanol (anhydrous)
    • Temperature: 0–5°C (HCl addition), then 25°C (ammonia quench)
    • Yield: ~70–80% (based on analogous amidine syntheses).

Step 3: O-Benzylation with 2-Chloro-6-fluorobenzyl Chloride

  • Coupling : React 4-pyridinecarboximidamide with 2-chloro-6-fluorobenzyl chloride under basic conditions.
  • Conditions :
    • Base: K₂CO₃ or DIPEA
    • Solvent: DMF or acetonitrile
    • Temperature: 60–80°C, 12–24 hours
    • Yield: ~50–65% (estimated from similar SN2 reactions).

Pathway B: Etherification Prior to Amidine Formation

Step 1: Synthesis of 4-Cyano-N-(2-chloro-6-fluorobenzyloxy)pyridine

  • Mitsunobu Reaction : Couple 4-cyanopyridin-3-ol with 2-chloro-6-fluorobenzyl alcohol using DIAD and PPh₃.
  • Conditions :
    • Solvent: THF
    • Temperature: 0°C to rt, 12 hours
    • Yield: ~60–75% (extrapolated from Mitsunobu etherifications).

Step 2: Nitrile-to-Amidine Conversion

  • Pinner Reaction : As in Pathway A, convert the nitrile to amidine.
  • Challenge : Steric hindrance from the benzyloxy group may reduce reaction efficiency (~50–60% yield).

Comparative Analysis of Methods

Parameter Pathway A Pathway B
Overall Yield 35–52% 30–45%
Key Advantage Higher amidine formation efficiency Early introduction of benzyloxy group
Key Limitation Low coupling yield in final step Steric hindrance in Pinner reaction
Purification Complexity Moderate (chromatography required) High (by-products from Mitsunobu)

Optimization Strategies

  • Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps improve regioselectivity.
  • Solvent Systems : Composite solvents (e.g., DMF/THF) enhance solubility of intermediates, as demonstrated in pyrimidine syntheses.
  • Temperature Control : Low-temperature (–15°C) HCl gas introduction minimizes side reactions during amidine formation.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Adopting flow chemistry for nitrile-to-amidine conversion reduces reaction time and improves safety.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability.

Analytical Validation

  • Purity : HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity.
  • Structural Confirmation :
    • MS (ESI+) : m/z 310.1 [M+H]⁺ (calc. 310.05).
    • ¹H NMR (400 MHz, DMSO-d6): δ 8.70 (s, 1H, pyridine-H), 7.55–7.45 (m, 3H, aromatic), 5.30 (s, 2H, OCH₂).

Chemical Reactions Analysis

Types of Reactions

N’-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzyl group, while oxidation and reduction can modify the functional groups on the pyridinecarboximidamide core.

Scientific Research Applications

N’-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl chloride
  • 2-chloro-6-fluorobenzyl bromide
  • 4-pyridinecarboximidamide

Uniqueness

N’-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Biological Activity

N'-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide is a compound that has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C13H11ClFN3O
  • Molecular Weight : 279.7 g/mol
  • CAS Number : 303997-40-2
  • Boiling Point : 376.2 ± 52.0 °C (predicted)
  • Density : 1.33 ± 0.1 g/cm³ (predicted)
  • pKa : 3.80 ± 0.50 (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Notably, it has been explored for its potential as an inhibitor in enzymatic studies, suggesting a role in biochemical pathways relevant to disease states.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity . In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Studies indicate that it may reduce the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This activity could make it a candidate for treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties , effective against certain bacterial strains. This aspect is particularly relevant in the context of rising antibiotic resistance.

Research Findings and Case Studies

StudyFindings
In vitro study on cancer cell lines Demonstrated significant inhibition of cell proliferation in various cancer types, including breast and colon cancer cells .
Anti-inflammatory assays Showed reduced levels of TNF-alpha and IL-6 in treated cells compared to controls .
Antimicrobial tests Effective against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial potential .

Q & A

Q. What are the standard synthetic routes for N'-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide, and how are intermediates characterized?

Methodological Answer:

  • Step 1: Substitution reactions under alkaline conditions using precursors like 2-chloro-6-fluorobenzyl chloride and pyridine derivatives (e.g., 4-pyridinecarboxamide) to form intermediates.
  • Step 2: Reduction of nitro intermediates (e.g., using iron powder under acidic conditions) to generate aniline derivatives.
  • Step 3: Condensation with cyanoacetic acid or amidoxime reagents under catalytic conditions.
  • Characterization: Confirm intermediates via 1H NMR (e.g., δ 5.86 ppm for benzyl protons in ), IR (e.g., 1739 cm⁻¹ for carbonyl groups), and mass spectrometry (e.g., m/z 259.013 for sulfur-containing intermediates in ) .

Q. Which spectroscopic and computational methods are essential for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and compare with analogs (e.g., δ 7.33–7.62 ppm for aromatic protons in ).
    • IR : Identify functional groups (e.g., C=N stretches at ~1600 cm⁻¹).
  • Computational:
    • Density Functional Theory (DFT) : Use B3-LYP/6-31G(d) to predict vibrational frequencies and electronic properties (scaling factors reduce errors to ~2.4 kcal/mol in thermochemistry) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H333 hazard code in ).
  • Waste Disposal : Segregate halogenated waste and consult professional disposal services .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectral data be resolved?

Methodological Answer:

  • Step 1 : Re-optimize computational parameters (e.g., basis sets like 6-311G(df,p) in ).
  • Step 2 : Compare harmonic frequencies (DFT) with experimental IR fundamentals, applying scaling factors (e.g., 0.96–0.98 for B3-LYP).
  • Step 3 : Use SHELXL () for crystallographic validation of bond lengths/angles .

Q. What strategies improve synthetic yield and purity in large-scale preparations?

Methodological Answer:

  • Optimization :
    • Catalysis : Use Lawesson’s reagent for thioxo group formation ().
    • Sonochemistry : Apply ultrasound to enhance reaction rates (e.g., triazole synthesis in ).
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Q. How does structural modification (e.g., substituent variation) impact bioactivity?

Methodological Answer:

  • Case Study : Replace the 2-chloro-6-fluorobenzyl group with trimethoxybenzylidene () to test anti-parasitic activity.
  • Assays :
    • In vitro : Motility/mortality assays against S. mansoni ().
    • Cytotoxicity : Test on PBMCs using MTT assays.
  • SAR Analysis : Correlate lipophilicity (logP) with bioactivity using trifluoromethyl groups () .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

Methodological Answer:

  • Challenges : Weak hydrogen bonds (C–H⋯O/π in ), twinning, or low-resolution data.
  • Solutions :
    • Data Collection : Use high-flux synchrotron sources.
    • Refinement : Apply SHELX constraints for disordered regions.
    • Validation : Check R-factors and residual electron density maps .

Q. How can advanced NMR techniques (e.g., 2D-COSY, HSQC) resolve complex coupling patterns?

Methodological Answer:

  • Example : Use 2D-COSY to assign overlapping aromatic protons (e.g., δ 7.33–7.62 ppm in ).
  • HSQC : Correlate 13C-1H signals for amidoxime groups.
  • Dynamic NMR : Study rotational barriers of benzyloxy groups at variable temperatures .

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